molecular formula C10H16O2 B1275703 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone CAS No. 18229-58-8

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone

Cat. No. B1275703
CAS RN: 18229-58-8
M. Wt: 168.23 g/mol
InChI Key: WBJNIPXRTMFVGW-UHFFFAOYSA-N
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Description

The compound "1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone" is not directly studied in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyrazol-1-yl ethanone derivatives, which can offer insights into the chemical behavior and properties that might be expected from the compound . These related compounds have been investigated for their molecular structure, vibrational frequencies, and electronic properties, as well as their potential biological activities .

Synthesis Analysis

While the synthesis of "1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone" is not explicitly described, the synthesis of related compounds such as pyrazol-1-yl ethanone derivatives has been reported. These derivatives have been synthesized and tested for their biological activities, such as antifungal properties against various strains of Candida . The synthesis of these compounds typically involves the formation of the pyrazol ring followed by the introduction of the ethanone group.

Molecular Structure Analysis

The molecular structure of related compounds has been optimized and investigated using computational methods and compared with experimental X-ray diffraction (XRD) data. The geometrical parameters obtained from these studies are found to be in good agreement with the XRD data, indicating the reliability of the computational methods used . The stability of the molecules has been analyzed using Natural Bond Orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization within the molecule.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the compound "1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone". However, the reactivity of the carbonyl group in related compounds has been highlighted, with the molecular electrostatic potential (MEP) indicating that the negative charge is localized over the carbonyl group, making it a reactive site for potential chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analyses. The Frontier Molecular Orbital (HOMO-LUMO) analysis is used to determine the charge transfer within the molecules, which is crucial for understanding their reactivity and electronic properties. The MEP analysis provides a visual representation of the charge distribution across the molecule, which is important for predicting sites of chemical reactivity. Additionally, the first hyperpolarizability is calculated to assess the role of these compounds in nonlinear optics .

Biological Activity

The related compounds have been subjected to molecular docking studies to predict their potential biological activities. The studies suggest that certain structural features, such as the presence of a fluorine atom or the ethanone group, are crucial for binding to target proteins. These compounds may exhibit inhibitory activity against enzymes like tripeptidyl peptidase II (TPII) and could potentially act as anti-neoplastic agents . The antifungal activity of some derivatives has also been tested, showing moderate activity against various Candida strains .

Scientific Research Applications

Cholinesterase Enzymes Inhibitory Activity

Research has shown that compounds structurally related to 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone demonstrate inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes involved in neurotransmitter regulation. Such inhibitory activity could be relevant in the treatment of diseases like Alzheimer's (Mehdi et al., 2013).

Synthesis of Novel Compounds

The synthesis of novel compounds with potential biological activities, including antifungal and antibacterial properties, has been achieved using derivatives of 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone. These compounds have shown moderate activity against various strains of bacteria and fungi, which may be useful in developing new antimicrobial agents (Sari et al., 2017).

Polycyclic Ring Systems Construction

This chemical is utilized in the synthesis of complex polycyclic ring systems, which are integral to many natural products. Such synthetic strategies are important in the development of pharmaceuticals and other bioactive molecules (Someswarao et al., 2018).

Antiviral Activity

Compounds related to 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone have been investigated for their potential antiviral activities. These studies are crucial for discovering new treatments for viral infections (Attaby et al., 2006).

Fungicidal Activity

Some derivatives of this compound have demonstrated fungicidal activity, which is significant for agricultural applications and the development of new antifungal agents (Liu et al., 2012).

Future Directions

For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by ChemBridge Corporation.

Feel free to explore additional peer-reviewed papers and technical documents related to 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone at Sigma-Aldrich .

properties

IUPAC Name

1-(2,5,6-trimethyl-3,4-dihydropyran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7-5-6-10(4,9(3)11)12-8(7)2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJNIPXRTMFVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(CC1)(C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397403
Record name 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone

CAS RN

18229-58-8
Record name 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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